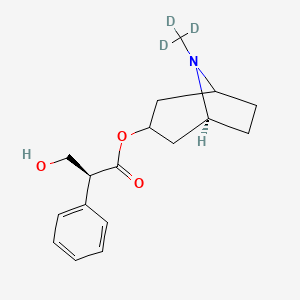
L-Hyoscyamine-d3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-Hyoscyamine-d3, also known as Daturine-d3, is a deuterium-labeled form of L-Hyoscyamine. L-Hyoscyamine is a natural plant tropane alkaloid and a potent competitive muscarinic receptor antagonist. It is the levo-isomer of Atropine and is commonly found in plants of the Solanaceae family, such as henbane, mandrake, and deadly nightshade [2][2].
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of L-Hyoscyamine-d3 involves the incorporation of deuterium into the L-Hyoscyamine molecule. One common method is to start with 2,4-dihydroxy-5-methoxybenzaldehyde as the starting material. The process involves several steps, including the addition of solvents and reagents under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound typically involves the use of stable heavy isotopes of hydrogen, carbon, and other elements. These isotopes are incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Análisis De Reacciones Químicas
Types of Reactions
L-Hyoscyamine-d3 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts. The reactions are typically carried out under controlled temperature and pressure conditions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of various oxidized derivatives, while reduction can yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
L-Hyoscyamine-d3 has a wide range of scientific research applications, including:
Mecanismo De Acción
L-Hyoscyamine-d3 exerts its effects by competitively and non-selectively antagonizing muscarinic receptors in various tissues, including smooth muscle, cardiac muscle, and the central nervous system. This antagonism leads to the inhibition of acetylcholine-mediated responses, resulting in reduced muscle contractions and other physiological effects .
Comparación Con Compuestos Similares
L-Hyoscyamine-d3 is similar to other tropane alkaloids, such as:
Atropine: A racemic mixture of L-Hyoscyamine and D-Hyoscyamine.
Scopolamine: Another tropane alkaloid with similar antimuscarinic properties.
Cocaine: A tropane alkaloid with stimulant effects on the central nervous system.
Uniqueness
This compound is unique due to its deuterium labeling, which makes it particularly useful as a tracer in scientific research. This labeling allows for precise quantitation and analysis of the compound in various biological and chemical processes .
Propiedades
Fórmula molecular |
C17H23NO3 |
|---|---|
Peso molecular |
292.39 g/mol |
Nombre IUPAC |
[(5S)-8-(trideuteriomethyl)-8-azabicyclo[3.2.1]octan-3-yl] (2S)-3-hydroxy-2-phenylpropanoate |
InChI |
InChI=1S/C17H23NO3/c1-18-13-7-8-14(18)10-15(9-13)21-17(20)16(11-19)12-5-3-2-4-6-12/h2-6,13-16,19H,7-11H2,1H3/t13-,14?,15?,16+/m0/s1/i1D3 |
Clave InChI |
RKUNBYITZUJHSG-XIZQDHBESA-N |
SMILES isomérico |
[2H]C([2H])([2H])N1[C@H]2CCC1CC(C2)OC(=O)[C@H](CO)C3=CC=CC=C3 |
SMILES canónico |
CN1C2CCC1CC(C2)OC(=O)C(CO)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



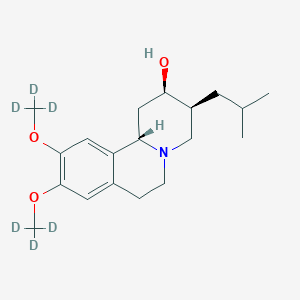
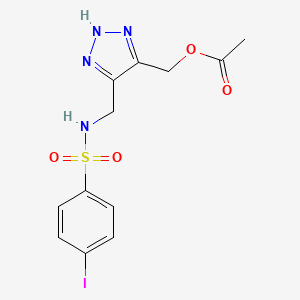

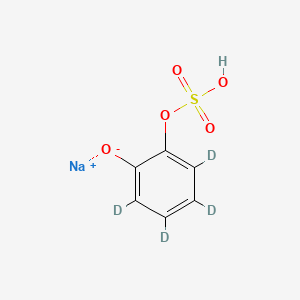
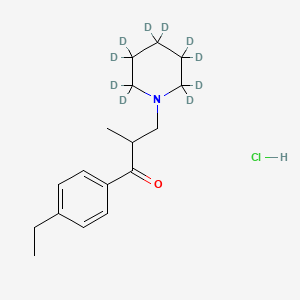




![3-[18-(2-Carboxyethyl)-7-(1-hydroxyethyl)-12-(1-methoxyethyl)-3,8,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid;3-[18-(2-carboxyethyl)-12-(1-hydroxyethyl)-7-(1-methoxyethyl)-3,8,13,17-tetramethyl-21,23-dihydroporphyrin-2-yl]propanoic acid](/img/structure/B12421460.png)



